molecular formula C10H12BrN3 B14033582 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-

Cat. No.: B14033582
M. Wt: 254.13 g/mol
InChI Key: GVFBLPZMOQGYSP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- typically involves several steps. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization, often catalyzed by Cs2CO3/DMSO, to achieve the desired pyrrolopyridine structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, chlorine, and various catalysts like Cs2CO3. The major products formed depend on the specific reaction conditions but often include various substituted pyrrolopyridine derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- primarily involves the inhibition of FGFRs. These receptors play a crucial role in cell proliferation, migration, and survival. By inhibiting FGFRs, this compound can disrupt these processes, leading to reduced tumor growth and metastasis . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are the RAS-MEK-ERK and PI3K-Akt signaling pathways .

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C10H12BrN3/c1-14(2)6-7-5-8-9(11)3-4-12-10(8)13-7/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

GVFBLPZMOQGYSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=CN=C2N1)Br

Origin of Product

United States

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